molecular formula C8H11NO B13555358 1-(Isocyanatomethyl)cyclohex-1-ene

1-(Isocyanatomethyl)cyclohex-1-ene

Cat. No.: B13555358
M. Wt: 137.18 g/mol
InChI Key: LYFCAQKUWRJORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isocyanatomethyl)cyclohex-1-ene is a chemical compound featuring a cyclohexene ring substituted with an isocyanatomethyl group. This structure, which contains both an unsaturated carbon-carbon bond and a highly reactive isocyanate functional group, makes it a valuable building block in organic synthesis and materials science research. Its primary research applications are in the field of polymer science, where it is investigated as a monomer or co-monomer for the development of novel polyurethane and polyurea materials. The cyclohexene ring can influence the final polymer's properties, such as its rigidity, thermal stability, and optical characteristics, while also offering a site for further chemical modification. Researchers also utilize this compound and its structural analogs, such as 1,3-bis(isocyanatomethyl)cyclohexane, in the development of advanced materials like UV-curable coatings, adhesives, and optical components for eyewear . The reactivity of the isocyanate group (-N=C=O) allows it to readily undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols (to form urethane linkages) and amines (to form urea linkages). This mechanism is the foundation for its use in forming crosslinked polymer networks. This product is intended for use by qualified researchers in a controlled laboratory setting only. It is designated For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(isocyanatomethyl)cyclohexene

InChI

InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2

InChI Key

LYFCAQKUWRJORT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CN=C=O

Origin of Product

United States

Biological Activity

1-(Isocyanatomethyl)cyclohex-1-ene is a compound that has garnered interest in various fields, particularly in toxicology and industrial applications. Its biological activity is primarily associated with its reactivity as an isocyanate, which can lead to significant biological effects upon exposure. This article explores the compound's biological activity, including its mechanisms of action, toxicity studies, and implications for health and safety.

  • Molecular Formula : C8_{8}H11_{11}N2_{2}O
  • Molecular Weight : 151.18 g/mol
  • IUPAC Name : 1-(Isocyanatomethyl)cyclohex-1-ene

Isocyanates, including 1-(Isocyanatomethyl)cyclohex-1-ene, are known to react with nucleophilic sites in biological molecules, particularly proteins. This reaction can lead to modifications that alter protein function and trigger immune responses. The primary mechanisms include:

  • Protein Modification : Isocyanates can form covalent bonds with amino acids, leading to altered protein structure and function.
  • Sensitization : Exposure may result in sensitization, where the immune system reacts to modified proteins as foreign substances.

Acute Toxicity

A study conducted on Wistar rats exposed to various concentrations of isocyanates showed that respiratory irritation was a significant effect at higher concentrations. The observed clinical signs included nasal discharge and stridor, indicating upper airway irritation. The no-observed-adverse-effect concentration (NOAEC) was determined to be 0.24 mg/m³, while the lowest-observed-adverse-effect concentration (LOAEC) was 1.05 mg/m³ .

Chronic Effects

Long-term exposure studies have indicated potential respiratory effects, including asthma and chronic bronchitis among workers exposed to isocyanates in industrial settings. The development of isocyanate-induced asthma is a notable concern, with sensitization leading to severe allergic reactions upon subsequent exposures .

Case Studies

  • Occupational Exposure : A cohort study of automotive workers revealed a higher incidence of respiratory diseases linked to isocyanate exposure. Workers reported symptoms consistent with asthma and other respiratory conditions, underscoring the need for protective measures in workplaces using isocyanates .
  • Animal Studies : In animal models, repeated exposure to isocyanates resulted in histopathological changes in the lungs and upper respiratory tract. These findings suggest that even brief exposures can lead to lasting damage if not adequately managed .

Comparative Analysis

The biological activity of 1-(Isocyanatomethyl)cyclohex-1-ene can be compared with other similar compounds:

Compound NameMolecular FormulaKey Biological Activity
1-(Isocyanatomethyl)cyclohex-1-eneC8_{8}H11_{11}N2_{2}ORespiratory irritant; potential sensitizer
Isophorone Diisocyanate (IPDI)C12_{12}H18_{18}N2_{2}O2_{2}Similar irritant properties; used in polymers
Methyl Isocyanate (MIC)C3_{3}H6_{6}N2_{2}OHighly toxic; associated with severe industrial accidents

Comparison with Similar Compounds

Key Structural Features :

  • Cyclohexene ring with a methyl-isocyanate substituent (-CH₂-NCO).
  • The double bond in the cyclohexene ring introduces ring strain and conjugation, enhancing reactivity compared to saturated analogs.
  • The isocyanate group enables nucleophilic addition reactions with amines, alcohols, and water.

Comparison with Similar Compounds

Functional Group Variations

Compounds with structural similarities to 1-(Isocyanatomethyl)cyclohex-1-ene are compared based on substituent functionality:

Compound Name Functional Group Molecular Formula Key Reactivity/Applications Reference
1-(Isocyanatomethyl)cyclohex-1-ene -CH₂-NCO C₈H₉NO Polyurethane synthesis, cross-linking
1-(Bromomethyl)cyclohex-1-ene -CH₂-Br C₇H₁₁Br Nucleophilic substitution reactions
1-(Nitromethyl)cyclohex-1-ene -CH₂-NO₂ C₇H₁₁NO₂ Reduction to amines; intermediates
1-((1-Methoxycyclohexyl)methyl)cyclohex-1-ene -CH₂-(methoxycyclohexyl) C₁₄H₂₂O Ether cleavage under acidic conditions

Key Observations :

  • 1-(Bromomethyl)cyclohex-1-ene : The bromine substituent facilitates nucleophilic substitutions (e.g., SN2 reactions), making it a precursor for further functionalization .
  • 1-(Nitromethyl)cyclohex-1-ene: The nitro group (-NO₂) is electron-withdrawing, directing electrophilic attacks on the cyclohexene ring. It can be reduced to an amine for pharmaceutical applications .
  • Ether Derivatives : Methoxy-substituted analogs (e.g., 1-((1-Methoxycyclohexyl)methyl)cyclohex-1-ene) exhibit stability under neutral conditions but undergo acid-catalyzed cleavage .

Positional Isomers and Saturation Effects

Positional isomers and saturated analogs differ in reactivity and applications:

Compound Name Structure Key Differences Applications Reference
4-Isocyanato-1-methylcyclohex-1-ene Isocyanate at C4 Steric hindrance reduces reactivity Specialty polymers
Cyclohexylisocyanate Saturated cyclohexane Higher thermal stability Agrochemical intermediates
1-Phenylcyclohex-1-ene Phenyl substituent Conjugation with aromatic ring Liquid crystal displays

Key Observations :

  • 4-Isocyanato-1-methylcyclohex-1-ene : The isocyanate group at position 4 introduces steric hindrance, reducing reaction rates compared to the target compound .
  • Cyclohexylisocyanate : The saturated cyclohexane ring lacks conjugation, making it less reactive but more thermally stable. It is used in agrochemicals and coatings .
  • 1-Phenylcyclohex-1-ene : The phenyl group enhances conjugation, making it suitable for liquid crystal displays (LCDs) due to its electronic properties .

Key Observations :

  • Methoxy- and hydroxy-substituted cyclohexenes (e.g., from Z.

Preparation Methods

One prominent approach involves the direct introduction of isocyanate groups onto cyclohexene rings through multi-step reactions:

  • Step 1: Formation of Cyclohexene Derivatives
    Cyclohexene is first prepared or obtained via standard olefin synthesis methods, such as catalytic dehydrogenation of cyclohexane or through olefin metathesis reactions.

  • Step 2: Introduction of Aminomethyl Groups
    The cyclohexene undergoes a formal addition or substitution reaction to introduce aminomethyl groups at specific positions, often via formylation followed by reduction to obtain aminomethyl derivatives.

  • Step 3: Conversion to Isocyanate Groups
    The aminomethyl groups are then transformed into isocyanate groups using phosgene or triphosgene in controlled conditions, as demonstrated in patent CN114031744B, which describes the synthesis of bis(isocyanatomethyl)cyclohexane compositions.

Phosgene or Triphosgene-Mediated Carbamoylation

The most common industrial method for synthesizing isocyanates involves phosgene or triphosgene:

Aminomethylcyclohexene + Phosgene → 1-(Isocyanatomethyl)cyclohex-1-ene + HCl
  • Process Details:
    • The aminomethyl cyclohexene is reacted with phosgene or triphosgene in an inert solvent such as dichloromethane.
    • The reaction is typically carried out at low temperatures (0–25°C) to control the exothermic nature.
    • Catalysts like tertiary amines (e.g., triethylamine) are used to scavenge HCl and facilitate the reaction.

This method is detailed in patent US20150342276A1, which discusses the synthesis of 1,4-bis(isocyanatomethyl)cyclohexane, a closely related compound, emphasizing the use of phosgene derivatives for efficient conversion.

Multistep Synthesis via Chloromethylation and Isocyanate Formation

An alternative route involves chloromethylation followed by conversion to isocyanates:

  • Chloromethylation:
    Cyclohexene derivatives are chloromethylated using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, introducing chloromethyl groups.

  • Conversion to Isocyanates:
    The chloromethyl groups are then reacted with sodium cyanate or potassium cyanate to form isocyanate groups through nucleophilic substitution and subsequent rearrangement.

Catalytic and Green Chemistry Approaches

Recent advances focus on environmentally friendly methods:

  • Use of safer reagents:
    Replacing phosgene with triphosgene or diphosgene reduces toxicity.

  • Catalytic processes:
    Catalysts such as tertiary amines or metal complexes facilitate the transformation under milder conditions, improving safety and yield.

Summary of Key Parameters and Conditions

Method Reagents Solvent Temperature Catalyst Notes
Direct carbamoylation with phosgene Phosgene/triphosgene, amines Dichloromethane 0–25°C Tertiary amines Widely used industrial process
Chloromethylation + cyanate Chloromethyl methyl ether, KCN Toluene or DMF Reflux None Multi-step, requires careful handling
Catalytic green synthesis Diphosgene, catalysts Ethyl acetate Mild Metal complexes Environmentally preferred

Research and Patent Insights

  • Patent CN114031744B describes innovative methods for synthesizing bis(isocyanatomethyl)cyclohexane compositions, emphasizing controlled reaction conditions and purification techniques to obtain high-purity products suitable for optical resins and polymers.

  • Patent US20150342276A1 details the synthesis of related isocyanate compounds, highlighting the importance of reaction control and reagent selection to optimize yield and safety.

Q & A

Q. Basic Research Focus

  • ¹H NMR : The cyclohexene protons (δ 5.5–6.0 ppm) and isocyanate-bearing methylene group (δ 3.8–4.2 ppm) should show distinct splitting patterns. Coupling constants (J) between vinyl protons can confirm cis/trans isomerism .
  • ¹³C NMR : The isocyanate carbon (δ ~120–125 ppm) and cyclohexene carbons (δ ~120–135 ppm) are key identifiers.
  • FT-IR : Confirm isocyanate functionality via the sharp N=C=O stretch at ~2270 cm⁻¹ .

Advanced Consideration : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from impurities, residual solvents, or conformational flexibility. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) can resolve ambiguities .

What computational methods are suitable for predicting the reactivity of 1-(isocyanatomethyl)cyclohex-1-ene in cycloaddition reactions?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model regioselectivity in [4+2] Diels-Alder reactions. Key parameters include frontier molecular orbital (FMO) energies (HOMO of diene vs. LUMO of isocyanate) and transition-state geometries . Computational tools like Gaussian or ORCA can simulate reaction pathways, while solvent effects (PCM models) refine predictions. Experimental validation via kinetic studies (e.g., monitoring reaction rates in polar vs. nonpolar solvents) is essential .

How should researchers address contradictory toxicity data for isocyanate-containing compounds in biological assays?

Advanced Research Focus
Contradictions often arise from differences in assay protocols (e.g., cell lines, exposure durations) or compound purity. For 1-(isocyanatomethyl)cyclohex-1-ene:

  • Purity Verification : Ensure >98% purity via GC-MS or HPLC to exclude toxic byproducts (e.g., ureas) .
  • Dose-Response Studies : Use standardized cell viability assays (MTT, resazurin) across multiple concentrations (e.g., 1–100 µM) to establish LD₅₀ values.
  • Metabolic Stability : Evaluate degradation in cell culture media (e.g., LC-MS/MS) to distinguish compound toxicity from metabolite effects .

What strategies minimize polymerization of 1-(isocyanatomethyl)cyclohex-1-ene during storage?

Basic Research Focus
Isocyanates readily polymerize via trimerization or moisture-induced reactions. Mitigation strategies include:

  • Storage Conditions : Anhydrous solvents (e.g., toluene, hexane) under inert gas (N₂/Ar) at –20°C .
  • Stabilizers : Add 0.1–1% inhibitors like benzoyl chloride or triethyl phosphate to scavenge moisture .
  • Monitoring : Regular FT-IR checks for broadening of the N=C=O peak (indicative of oligomer formation) .

How can researchers validate the identity of 1-(isocyanatomethyl)cyclohex-1-ene in multi-step syntheses?

Q. Basic Research Focus

  • Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to predict feasible intermediates (e.g., 1-(bromomethyl)cyclohex-1-ene as a precursor) .
  • Stepwise Characterization : Isolate and characterize intermediates (e.g., amine precursors via ¹H NMR) before proceeding to isocyanate formation .
  • Cross-Validation : Compare melting points, boiling points, and spectral data with literature or computational predictions .

What analytical challenges arise in quantifying trace impurities in 1-(isocyanatomethyl)cyclohex-1-ene, and how are they resolved?

Q. Advanced Research Focus

  • GC-MS Challenges : Isocyanates may degrade in injection ports. Derivatization with alcohols (e.g., methanol) to form stable carbamates improves detection .
  • HPLC Limitations : Poor UV absorption of isocyanates necessitates pre-column derivatization with chromophores (e.g., 9-anthracenemethanol) .
  • Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable impurity quantification without derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.